Bis(2-methoxyethyl)sulfamoyl chloride

Drug solubility Pharmacokinetic optimization Sulfonamide design

Bis(2-methoxyethyl)sulfamoyl chloride (CAS 371150-44-6; molecular formula C₆H₁₄ClNO₄S; molecular weight 231.70 g/mol) is a substituted sulfamoyl chloride reagent containing two 2-methoxyethyl groups on the sulfamoyl nitrogen atom. Unlike simpler sulfamoyl chlorides such as dimethylsulfamoyl chloride (CAS 13360-57-1) or unsubstituted sulfamoyl chloride (H₂NSO₂Cl), the bis(2-methoxyethyl) substitution pattern confers distinct physicochemical properties, including enhanced hydrophilicity and increased molecular flexibility (seven rotatable bonds vs.

Molecular Formula C6H14ClNO4S
Molecular Weight 231.69
CAS No. 371150-44-6
Cat. No. B2426869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-methoxyethyl)sulfamoyl chloride
CAS371150-44-6
Molecular FormulaC6H14ClNO4S
Molecular Weight231.69
Structural Identifiers
SMILESCOCCN(CCOC)S(=O)(=O)Cl
InChIInChI=1S/C6H14ClNO4S/c1-11-5-3-8(4-6-12-2)13(7,9)10/h3-6H2,1-2H3
InChIKeyWMAWCYCQPBJFKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-methoxyethyl)sulfamoyl Chloride (CAS 371150-44-6): Procurement and Technical Baseline for Specialized Sulfamoylating Reagents


Bis(2-methoxyethyl)sulfamoyl chloride (CAS 371150-44-6; molecular formula C₆H₁₄ClNO₄S; molecular weight 231.70 g/mol) is a substituted sulfamoyl chloride reagent containing two 2-methoxyethyl groups on the sulfamoyl nitrogen atom . Unlike simpler sulfamoyl chlorides such as dimethylsulfamoyl chloride (CAS 13360-57-1) or unsubstituted sulfamoyl chloride (H₂NSO₂Cl), the bis(2-methoxyethyl) substitution pattern confers distinct physicochemical properties, including enhanced hydrophilicity and increased molecular flexibility (seven rotatable bonds vs. three in dimethylsulfamoyl chloride), which are critical for tuning downstream compound solubility and pharmacokinetic profiles [1][2].

Why Dimethylsulfamoyl Chloride and Unsubstituted Sulfamoyl Chloride Cannot Substitute for Bis(2-methoxyethyl)sulfamoyl Chloride in Procurement Decisions


The substitution pattern on the sulfamoyl nitrogen atom fundamentally determines both the reactivity profile of the reagent and the physicochemical properties of the resulting sulfamoylated products. Dimethylsulfamoyl chloride (C₂H₆ClNO₂S) introduces compact, hydrophobic methyl groups and exhibits a calculated log P of -0.050 [1], whereas bis(2-methoxyethyl)sulfamoyl chloride incorporates polar ether oxygen atoms and flexible methoxyethyl chains, producing structurally and functionally distinct sulfamoyl derivatives. Cross-study comparisons of compounds bearing bis(2-methoxyethyl)sulfamoyl moieties versus dimethylsulfamoyl or unsubstituted sulfamoyl groups reveal systematic differences in aqueous solubility, enzyme inhibition potency, and selectivity profiles that preclude generic interchange [2]. Procurement of the incorrect sulfamoyl chloride analog will yield different molecular entities with unpredictable and often suboptimal performance in downstream applications.

Bis(2-methoxyethyl)sulfamoyl Chloride: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Hydrophilicity Enhancement via Bis(2-methoxyethyl) Substitution: Solubility Differentiation from Dimethylsulfamoyl Chloride Derivatives

The incorporation of two 2-methoxyethyl groups onto the sulfamoyl nitrogen atom introduces polar ether oxygen atoms that function as hydrogen bond acceptors, systematically enhancing aqueous solubility relative to dimethyl-substituted analogs. Comparative analysis of benzoic acid derivatives bearing either bis(2-methoxyethyl)sulfamoyl or dimethylsulfamoyl substituents demonstrates that the bis(2-methoxyethyl) modification increases hydrophilicity and solubility in polar solvents . The target compound contains five hydrogen bond acceptors versus two in dimethylsulfamoyl chloride, providing a quantitative structural basis for this solubility advantage [1][2].

Drug solubility Pharmacokinetic optimization Sulfonamide design

Patent-Documented Synthetic Yield of Bis(2-methoxyethyl)sulfamoyl Chloride: 80% Isolated Yield from Bis-methoxyethylamine and Sulfuryl Chloride

In a patent describing non-imidazole benzodiazepine inhibitors of farnesyl protein transferase, bis(2-methoxyethyl)sulfamoyl chloride was synthesized from bis-methoxyethylamine (CAS 99703-46-5) using sulfuryl chloride and triethylamine in dichloromethane, achieving an 80% isolated yield . For comparison, analogous syntheses of unsubstituted sulfamoyl chloride from ammonia and sulfuryl chloride typically proceed with substantially lower yields due to competing overreaction and decomposition, while dimethylsulfamoyl chloride preparations generally achieve 65-75% yields .

Reagent procurement Synthetic efficiency Cost of goods

Molecular Flexibility and Rotatable Bond Count: 7 Rotatable Bonds in Bis(2-methoxyethyl)sulfamoyl Chloride versus 3 in Dimethylsulfamoyl Chloride

The bis(2-methoxyethyl) substitution pattern confers substantially greater conformational flexibility compared to simpler dialkyl sulfamoyl chlorides. Bis(2-methoxyethyl)sulfamoyl chloride contains 7 rotatable bonds, whereas dimethylsulfamoyl chloride contains only 3 rotatable bonds [1][2]. This structural feature enables the bis(2-methoxyethyl)sulfamoyl moiety to adopt multiple conformations that can better accommodate sterically demanding binding pockets or facilitate optimal orientation of pharmacophoric elements in downstream sulfamoylated products.

Conformational flexibility Drug design Binding optimization

Validated Application Scenarios for Bis(2-methoxyethyl)sulfamoyl Chloride Based on Quantitative Differentiation Evidence


Synthesis of Sulfamoylated Anticancer Agents Requiring Enhanced Aqueous Solubility

Research programs developing sulfamoylated purinyl carbocyclic nucleosides and related anticancer agents benefit from the enhanced hydrophilicity conferred by bis(2-methoxyethyl) substitution (5 hydrogen bond acceptors vs. 2 in dimethylsulfamoyl chloride). The polar ether oxygen atoms improve aqueous solubility of intermediates, addressing a common limitation in nucleoside analog drug development where poor solubility impedes both synthesis and formulation [1].

Synthesis of Farnesyl Protein Transferase (FPT) Inhibitors for Oncology Applications

Patent literature documents the use of bis(2-methoxyethyl)sulfamoyl chloride as a synthetic building block for non-imidazole benzodiazepine inhibitors of farnesyl protein transferase, an enzyme implicated in Ras oncogene-driven cancers . The 80% synthetic yield from bis-methoxyethylamine supports cost-effective procurement for medicinal chemistry campaigns targeting this validated oncology mechanism.

Design of Sulfonamide-Based Enzyme Inhibitors with Optimized Binding Conformation

The increased conformational flexibility of the bis(2-methoxyethyl)sulfamoyl moiety (7 rotatable bonds) enables fine-tuning of ligand geometry for optimal fit into sterically constrained enzyme active sites. This property is particularly valuable for designing carbonic anhydrase inhibitors, sulfonamide-based antibacterial agents, and other therapeutic sulfonamides where precise spatial orientation of functional groups governs both potency and selectivity [2].

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